- Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like ActivitiesChemistry - An Asian Journal, 2011, 6(6), 1431-1442,
Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

2-Bromo-3-nitrobenzaldehyde structure
Nome del prodotto:2-Bromo-3-nitrobenzaldehyde
Numero CAS:90407-21-9
MF:C7H4BrNO3
MW:230.015561103821
MDL:MFCD15527595
CID:1026207
2-Bromo-3-nitrobenzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Bromo-3-nitrobenzaldehyde
- Benzaldehyde,2-bromo-3-nitro
- CL8255
- Benzaldehyde, 2-bromo-3-nitro-
- 2-bromo-3-nitro-benzaldehyde
- ZAYPDOMLBUBLDN-UHFFFAOYSA-N
- 2-Bromo-3-nitrobenzaldehyde, AldrichCPR
- SY047873
- AB0027480
- W9315
- ST24022041
- 2-Bromo-3-nitrobenzaldehyde (ACI)
-
- MDL: MFCD15527595
- Inchi: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
- Chiave InChI: ZAYPDOMLBUBLDN-UHFFFAOYSA-N
- Sorrisi: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1
Proprietà calcolate
- Massa esatta: 228.93700
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 192
- Superficie polare topologica: 62.9
Proprietà sperimentali
- PSA: 62.89000
- LogP: 2.69300
2-Bromo-3-nitrobenzaldehyde Informazioni sulla sicurezza
2-Bromo-3-nitrobenzaldehyde Dati doganali
- CODICE SA:2913000090
- Dati doganali:
Codice doganale cinese:
2913000090Panoramica:
291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%
2-Bromo-3-nitrobenzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187989-1.0g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 1.0g |
$35.0 | 2023-07-10 | |
Enamine | EN300-187989-2.5g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 2.5g |
$64.0 | 2023-07-10 | |
eNovation Chemicals LLC | Y1046965-10g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 98% | 10g |
$165 | 2024-06-07 | |
Enamine | EN300-187989-0.1g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
ChemScence | CS-W005406-5g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 99.37% | 5g |
$103.0 | 2022-04-26 | |
TRC | B699090-250mg |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
TRC | B699090-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 1g |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM255678-10g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 10g |
$202 | 2021-06-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845301-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 98% | 1g |
222.30 | 2021-05-17 | |
Apollo Scientific | OR400521-5g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 5g |
£70.00 | 2025-02-20 |
2-Bromo-3-nitrobenzaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Selenium , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2)
Riferimento
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride , Water ; 0 °C
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ; neutralized
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ; neutralized
Riferimento
- Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonistsEuropean Journal of Medicinal Chemistry, 2010, 46(1), 1-10,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Eosin Solvents: Acetonitrile ; 3 h, rt
Riferimento
- Visible light photoredox catalyzed deprotection of 1,3-oxathiolanesOrganic & Biomolecular Chemistry, 2020, 18(2), 288-291,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Thionyl chloride
2.1 -
2.1 -
Riferimento
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme
Riferimento
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compoundsOrganic Reactions (Hoboken, 1988, 36,,
2-Bromo-3-nitrobenzaldehyde Raw materials
- 2-Bromo-3-nitrotoluene
- (2-bromo-3-nitrophenyl)methanol
- 2-bromo-3-nitro-benzoyl chloride
- 2-Bromo-3-nitrobenzoic acid
2-Bromo-3-nitrobenzaldehyde Preparation Products
2-Bromo-3-nitrobenzaldehyde Letteratura correlata
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
2. Book reviews
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
90407-21-9 (2-Bromo-3-nitrobenzaldehyde) Prodotti correlati
- 2227673-21-2(rac-3-(1R,2R)-2-(aminomethyl)cyclopropyl-2-bromo-6-methoxyphenol)
- 2172072-80-7(1-3-(hydroxymethyl)azetidin-3-yl-3,3,5-trimethylcyclohexan-1-ol)
- 1805858-54-1(5-(2-Chloropropanoyl)-2-methylbenzaldehyde)
- 1339412-35-9(4-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide)
- 1361912-89-1(2-(Aminomethyl)-6-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine)
- 2248326-95-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methylpyrazine-2-carboxylate)
- 898413-04-2(1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1040658-20-5(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide)
- 89922-59-8(10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-)
- 714-95-4(1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):247.0/986.0